

# physical appearance and properties of 1-(6-Bromopyridin-3-yl)ethanol

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## Compound of Interest

Compound Name: 1-(6-Bromopyridin-3-yl)ethanol

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## An In-depth Technical Guide to 1-(6-Bromopyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance, chemical properties, and relevant experimental protocols for **1-(6-Bromopyridin-3-yl)ethanol**. This compound is a key building block in medicinal chemistry and agrochemical research, valued for its utility in the synthesis of more complex, biologically active molecules.

## Core Properties and Characteristics

**1-(6-Bromopyridin-3-yl)ethanol** is a pyridine derivative containing both a bromo and a hydroxyl functional group. These features make it a versatile intermediate for various chemical modifications.

## Physical and Chemical Data

The following table summarizes the key quantitative data for **1-(6-Bromopyridin-3-yl)ethanol**.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrNO	[1][2][3]
Molecular Weight	202.05 g/mol	[1][2][3]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	311.8 ± 27.0 °C (Predicted)	[1]
Density	1.555 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
pKa	13.36 ± 0.20 (Predicted)	[1]
Storage Temperature	2-8°C, under inert atmosphere	[1][2]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **1-(6-Bromopyridin-3-yl)ethanol** are crucial for its effective use in research and development.

### Synthesis Protocol: Reduction of 5-Acetyl-2-bromopyridine

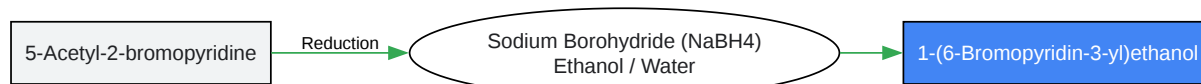
A common and effective method for synthesizing **1-(6-Bromopyridin-3-yl)ethanol** is through the reduction of the corresponding ketone, 5-acetyl-2-bromopyridine.[3]

Materials:

- 5-Acetyl-2-bromopyridine (1 equivalent)
- Sodium borohydride (NaBH<sub>4</sub>) (2 equivalents)
- Ethanol
- Water
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)

## Procedure:

- Dissolve 5-acetyl-2-bromopyridine (e.g., 3.0 mmol, 0.60 g) in ethanol (10 mL) in a round-bottom flask.
- To this solution, add water (4 mL) followed by the portion-wise addition of sodium borohydride (e.g., 6.0 mmol, 0.23 g).
- Stir the resulting mixture at room temperature for approximately 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the solution under reduced pressure to remove the ethanol.
- Add water to the residue and perform an extraction with ethyl acetate.
- Separate the organic layer and wash it sequentially with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **1-(6-Bromopyridin-3-yl)ethanol** can be further purified by column chromatography if necessary.



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*Synthesis of **1-(6-Bromopyridin-3-yl)ethanol** via reduction.*

## Analytical Characterization

To confirm the identity and purity of the synthesized compound, several analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Provides information on the proton environment in the molecule. The characteristic peaks for **1-(6-Bromopyridin-3-yl)ethanol** in  $\text{CDCl}_3$  are observed around  $\delta$  8.35 (d, 1H), 7.61 (dd, 1H), 7.47 (d, 1H), 4.94 (m, 1H), 2.04 (s, 1H, OH), and 1.51 (d, 3H) ppm.[3]
- $^{13}\text{C}$  NMR: Used to identify the carbon skeleton of the molecule.

#### Infrared (IR) Spectroscopy:

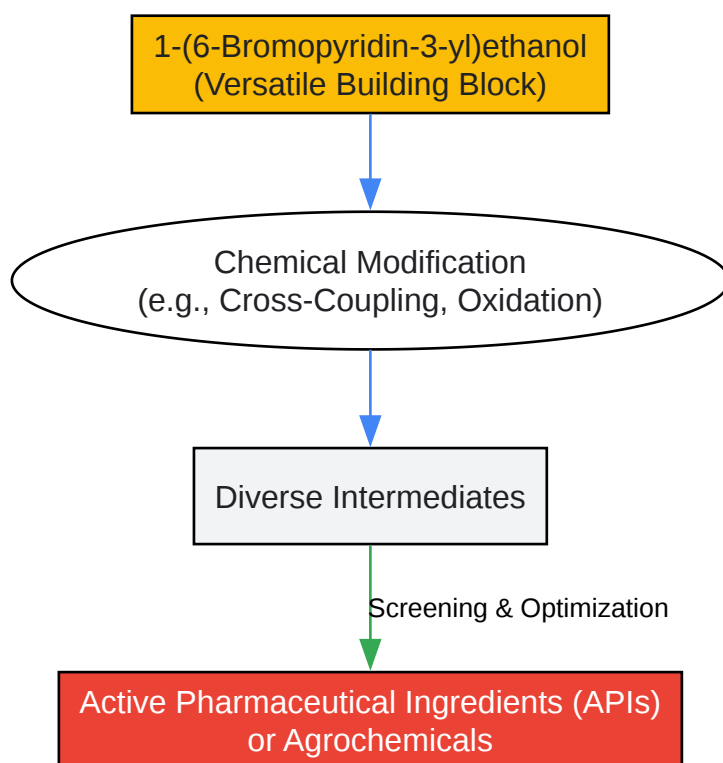
- IR spectroscopy is used to identify the functional groups present. Key absorptions for an alcohol like this would include a broad O-H stretching band around  $3200\text{--}3600\text{ cm}^{-1}$  and a C-O stretching band in the  $1050\text{--}1150\text{ cm}^{-1}$  region.[4] The aromatic C-H and C=C/C=N bonds of the pyridine ring will also show characteristic peaks.

#### Mass Spectrometry (MS):

- Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. For **1-(6-Bromopyridin-3-yl)ethanol**, the mass spectrum would show a molecular ion peak corresponding to its molecular weight ( $202.05\text{ g/mol}$ ), with a characteristic isotopic pattern due to the presence of bromine.

## Role in Drug Development and Chemical Synthesis

**1-(6-Bromopyridin-3-yl)ethanol** is not typically an end-product but rather a versatile intermediate or building block. Its bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group can be oxidized, esterified, or etherified to further modify the molecule. This dual functionality makes it a valuable precursor in the synthesis of novel pharmaceutical and agrochemical compounds.



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*Role as an intermediate in chemical synthesis pathways.*

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